3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound with the molecular formula C11H15BBrFNO2. It is a boronic ester derivative of pyridine, which is often used in organic synthesis and medicinal chemistry. This compound is known for its versatility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of 3-bromo-5-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium acetate. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Temperature: Reactions are typically carried out at elevated temperatures (80-100°C).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.
Material Science: Used in the preparation of advanced materials, such as polymers and nanomaterials.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals, including herbicides and insecticides
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of both bromine and fluorine atoms, which provide distinct reactivity patterns. The combination of these halogens with the boronic ester functionality makes it a valuable intermediate in various synthetic applications, offering versatility that is not commonly found in other similar compounds .
Properties
Molecular Formula |
C11H14BBrFNO2 |
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Molecular Weight |
301.95 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3 |
InChI Key |
JJPGXHJZITWSAX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2F)Br |
Origin of Product |
United States |
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